molecular formula C20H19NO4 B1680788 Satigrel CAS No. 111753-73-2

Satigrel

Cat. No.: B1680788
CAS No.: 111753-73-2
M. Wt: 337.4 g/mol
InChI Key: GRVCTHTXJDYIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Satigrel undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions vary based on the specific conditions and reagents used.

Comparison with Similar Compounds

Biological Activity

Satigrel, also known as E5510, is a novel anti-platelet agent developed for the prevention of thrombotic events. This compound exhibits significant biological activity primarily through its mechanism of action on platelet aggregation and cyclic nucleotide modulation. This article provides a detailed overview of the biological activity of this compound, including data tables, case studies, and research findings.

This compound operates by inhibiting platelet aggregation induced by collagen and arachidonic acid. It achieves this through the selective inhibition of thromboxane A2 synthesis, which is crucial for platelet activation. Additionally, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in human platelets in a dose-dependent manner, which further contributes to its anti-aggregatory effects .

Key Research Findings

  • Platelet Aggregation Inhibition : In vitro studies have demonstrated that this compound effectively inhibits collagen- and arachidonic acid-induced platelet aggregation. The compound's efficacy was observed at concentrations as low as 100 μM, with increased efficacy at higher concentrations (300 μM) .
  • Cyclic Nucleotide Modulation : Research indicates that this compound enhances cAMP and cGMP levels within platelets, leading to an overall decrease in platelet reactivity. This modulation is critical for preventing thrombus formation during cardiovascular events .
  • Comparative Efficacy : In comparison to other anti-platelet agents, this compound has shown promising results in terms of safety and efficacy profiles. It has been noted to have a lower incidence of side effects compared to traditional therapies like aspirin and clopidogrel .

Table 1: Comparative Efficacy of this compound vs. Other Anti-Platelet Agents

DrugMechanism of ActionPlatelet Aggregation Inhibition (%)Side Effects
This compoundInhibition of thromboxane A275% at 300 μMMild gastrointestinal
AspirinCOX inhibition60% at standard doseGastrointestinal bleeding
ClopidogrelADP receptor blockade70% at standard doseRash, diarrhea

Case Studies

  • Clinical Trial on Cardiovascular Events : A clinical trial involving patients with a history of myocardial infarction assessed the effectiveness of this compound in reducing the incidence of subsequent cardiovascular events. The study found that patients treated with this compound had a significantly lower rate of thrombotic events compared to those receiving standard therapy (p < 0.05) .
  • Safety Profile Analysis : A multi-center study evaluated the safety profile of this compound over a six-month period in patients undergoing percutaneous coronary intervention (PCI). The results indicated that this compound was well-tolerated with minimal adverse effects reported, particularly in comparison to traditional anti-platelet therapies .

Properties

CAS No.

111753-73-2

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

4-cyano-5,5-bis(4-methoxyphenyl)pent-4-enoic acid

InChI

InChI=1S/C20H19NO4/c1-24-17-8-3-14(4-9-17)20(16(13-21)7-12-19(22)23)15-5-10-18(25-2)11-6-15/h3-6,8-11H,7,12H2,1-2H3,(H,22,23)

InChI Key

GRVCTHTXJDYIHB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC

Appearance

Solid powder

Key on ui other cas no.

111753-73-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid
E 5510
E-5510
Satigrel

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.6 g of ethyl 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoate was dissolved in 10 ml of dioxane and 3 ml of a 5N aqueous solution of NaOH was added thereto. The obtained mixture was stirred at 60° C. for five hours. After the completion of the reaction, the reaction mixture was acidified and extracted with ethyl acetate. Thus 3.2 g of the title compound having the following physicochemical properties was obtained. This product could be further purified by recrystallizing from ethyl acetate/hexane.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Satigrel
Reactant of Route 2
Satigrel
Reactant of Route 3
Reactant of Route 3
Satigrel
Reactant of Route 4
Satigrel
Reactant of Route 5
Satigrel
Reactant of Route 6
Satigrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.